molecular formula C15H13N3O3 B7539015 6-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide

6-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide

Cat. No. B7539015
M. Wt: 283.28 g/mol
InChI Key: INJKZPJVWQMJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is also known as DIMBOA-2-O-β-D-glucopyranoside and is a derivative of benzoxazinone.

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cellular proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide can induce apoptosis, inhibit cell proliferation, and reduce inflammation. Additionally, it has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, the compound exhibits a broad range of biological activities, making it a versatile tool for researchers. However, one limitation is that the compound may exhibit cytotoxicity at high concentrations, which can complicate experiments.

Future Directions

There are several potential future directions for research involving 6-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide. One potential area of study is the development of novel derivatives with improved pharmacological properties. Additionally, the compound's potential as a treatment for neurodegenerative diseases warrants further investigation. Finally, the compound's antimicrobial properties suggest that it may have applications in the development of new antibiotics.

Synthesis Methods

The synthesis of 6-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide can be achieved through a multistep process. The starting material for the synthesis is 2-pyridinecarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 6-amino-3-methyl-4H-1,4-benzoxazin-2(3H)-one to yield the desired product.

Scientific Research Applications

6-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-3-2-4-11(16-9)15(20)17-10-5-6-13-12(7-10)18-14(19)8-21-13/h2-7H,8H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJKZPJVWQMJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.